
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in the treatment of other diseases, such as autoimmune disorders. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide can be achieved using various methods. One of the most common methods involves the reaction of naphthalene-1-sulfonyl chloride with furan-2-methanol in the presence of a base such as triethylamine. The resulting compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Propriétés
Formule moléculaire |
C15H12BrNO3S |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H12BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2 |
Clé InChI |
SNSFZSPRRPUCCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)
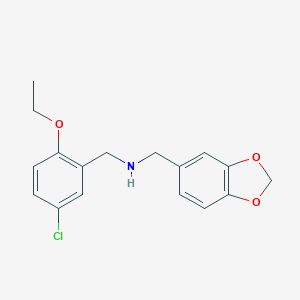
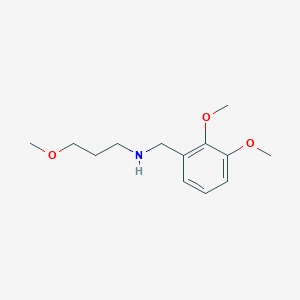
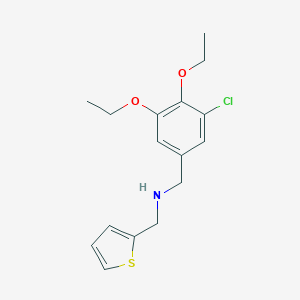
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)
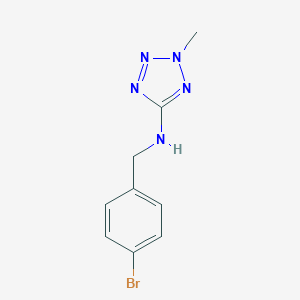
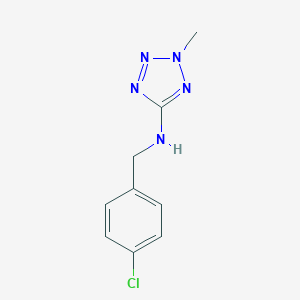
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)